molecular formula C16H24N4O4S B5091073 N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B5091073
M. Wt: 368.5 g/mol
InChI Key: TVEZSEVNNVXGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-N’-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide is an organic compound that features a piperazine ring substituted with a methylsulfonyl group and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with 2-chloro-N-(4-methylsulfonyl)piperazine under basic conditions to form the intermediate product. This intermediate is then reacted with ethanediamide under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under microwave activation.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

N-(4-methylphenyl)-N’-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)indole derivatives: Known for their anti-inflammatory and antimicrobial activities.

    2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: Selective COX-2 inhibitors with lower incidence of adverse effects.

Uniqueness

N-(4-methylphenyl)-N’-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-13-3-5-14(6-4-13)18-16(22)15(21)17-7-8-19-9-11-20(12-10-19)25(2,23)24/h3-6H,7-12H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEZSEVNNVXGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.